N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine typically involves the reaction of 2-(4-nitrophenyl)quinazolin-4-amine with dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Various alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Formation of amino-quinazoline derivatives.
Reduction: Formation of nitro-quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with different functional groups.
Scientific Research Applications
N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)quinazolin-4-amine: Similar structure but with a bromine atom instead of a nitro group.
2-(4-Chlorophenyl)quinazolin-4-amine: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of the nitro group and dimethylamino group allows for a wide range of chemical modifications and applications .
Properties
CAS No. |
180906-19-8 |
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Molecular Formula |
C16H14N4O2 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H14N4O2/c1-19(2)16-13-5-3-4-6-14(13)17-15(18-16)11-7-9-12(10-8-11)20(21)22/h3-10H,1-2H3 |
InChI Key |
JFXYUEPTUNVFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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